molecular formula C18H15ClN4S2 B2810859 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole CAS No. 863001-11-0

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole

Cat. No.: B2810859
CAS No.: 863001-11-0
M. Wt: 386.92
InChI Key: OXDJWHPRWBHIQI-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a piperazine-linked benzothiazole moiety and a chlorine atom at position 4. Its molecular formula is C₁₉H₁₅ClN₄S₂, with a molecular weight of 414.94 g/mol. The compound’s structure combines two benzothiazole units via a piperazine bridge, a design often associated with pharmacological activity, particularly in antipsychotic and antimicrobial agents .

Benzothiazoles are known for their bioisosteric properties, mimicking indole and other aromatic systems in receptor binding. The chlorine substituent enhances lipophilicity and metabolic stability, while the piperazine group facilitates interactions with neurotransmitter receptors (e.g., dopamine D₂ and serotonin 5-HT₂A) .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDJWHPRWBHIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzothiazole, which is then chlorinated to introduce the chloro group at the 6-position. The chlorinated intermediate is subsequently reacted with piperazine derivatives under controlled conditions to form the final product.

  • Step 1: Synthesis of 2-Aminobenzothiazole

      Reagents: o-Aminothiophenol, carbon disulfide, and an oxidizing agent.

      Conditions: Reflux in ethanol or another suitable solvent.

  • Step 2: Chlorination

      Reagents: Chlorine gas or N-chlorosuccinimide (NCS).

      Conditions: Room temperature or slightly elevated temperatures.

  • Step 3: Piperazine Coupling

      Reagents: 1,3-Benzothiazol-2-ylpiperazine.

      Conditions: Heating in a suitable solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the double bonds within the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The compound under discussion has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has shown promising results against various bacterial and fungal strains. Studies have reported its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Neurological Disorders

Due to its piperazine component, this compound may have potential applications in treating neurological disorders such as anxiety and depression. Research is ongoing to explore its effects on neurotransmitter systems and behavioral models.

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its utility in these technologies.

Sensors

The sensitivity of benzothiazole derivatives to environmental changes positions this compound as a potential candidate for use in chemical sensors. Its ability to undergo structural changes in response to specific stimuli can be harnessed for detecting pollutants or hazardous substances.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzothiazole derivatives, including the target compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory assessed the antimicrobial activity of several benzothiazole compounds against Staphylococcus aureus and Candida albicans. The findings revealed that the target compound exhibited superior inhibitory effects compared to standard antibiotics, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, which is why it is studied for its antipsychotic properties . The chloro and piperazine moieties play crucial roles in binding to these receptors and modulating their activity.

Comparison with Similar Compounds

Ziprasidone (5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one)

Molecular Formula : C₂₁H₂₁ClN₄OS
Molecular Weight : 412.9 g/mol
Key Features :

  • Contains a benzothiazole-piperazine moiety linked to an indole-2-one core.
  • Approved as an atypical antipsychotic targeting D₂, D₃, 5-HT₁, and 5-HT₂ receptors .
  • Higher receptor affinity compared to the target compound due to the indole-2-one group, which enhances binding to serotonin receptors .

Structural Differences :

Parameter Target Compound Ziprasidone
Core Structure Dual benzothiazole Benzothiazole-indole
Receptor Targets D₂ (hypothesized) D₂, D₃, 5-HT₁, 5-HT₂
Molecular Weight 414.94 g/mol 412.9 g/mol
Pharmacological Use Research compound FDA-approved antipsychotic

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (Compound 3c)

Molecular Formula : C₁₄H₈F₄N₂S
Molecular Weight : 312.29 g/mol
Key Features :

  • Substituted with fluorine and trifluoromethyl groups, enhancing electron-withdrawing properties.
  • Studied for antitubercular activity against Mycobacterium tuberculosis H37Rv .

Comparison :

  • The target compound’s piperazine linker allows conformational flexibility, whereas 3c’s rigid aromatic structure limits receptor interactions beyond bacterial targets.
Parameter Target Compound Compound 3c
Functional Groups Piperazine, Cl F, CF₃
Biological Activity CNS applications* Antitubercular
Structural Flexibility High (piperazine) Low (rigid aryl)

3-{5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indol-2-one} (Ziprasidone Impurity E)

Molecular Formula : C₂₈H₂₄ClN₅OS₂
Molecular Weight : 546.11 g/mol
Key Features :

  • Impurity in Ziprasidone synthesis with dual benzisothiazole groups.
  • Structural similarity to the target compound but includes an indole-2-one moiety .

Comparison :

Parameter Target Compound Ziprasidone Impurity E
Benzothiazole Units 2 2 (benzisothiazole)
Indole Presence No Yes
Pharmacological Role Primary research Synthesis byproduct

(1,3-Benzothiazol-2-yl)carbamoyl Derivatives (Cpd B, Cpd D)

Key Features :

  • Examples from LMWPTP inhibitors (Fig. 1 in ) include carbamoyl-substituted benzothiazoles.
  • Used in oncology research for targeting low molecular weight protein tyrosine phosphatases .

Comparison :

Research Findings and Implications

  • Structural-Activity Relationship (SAR): Piperazine-linked benzothiazoles show enhanced receptor binding compared to non-linked analogs (e.g., Compound 3c) due to conformational adaptability .
  • Metabolic Stability : Chlorine substitution at position 6 (common in the target compound and Ziprasidone) correlates with prolonged half-life in preclinical models .
  • Synthesis Challenges : Impurities like Ziprasidone Impurity E highlight the difficulty in controlling piperazine-bridging reactions, necessitating advanced crystallographic validation (e.g., SHELX programs) .

Biological Activity

The compound 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a member of the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring connected to a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of chlorine at the 6-position of the benzothiazole enhances its reactivity and biological efficacy.

1. Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with benzothiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzothiazole structure can lead to enhanced activity against breast and lung cancer cells .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Benzothiazole derivatives are noted for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development. In particular, they have shown efficacy against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of benzothiazole derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and amyloid-beta aggregation, both critical factors in Alzheimer's pathology .

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : The compound acts as an AChE inhibitor, which is crucial for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission .
  • Metal Chelation : Benzothiazoles are known to chelate metal ions, which may contribute to their neuroprotective effects by preventing metal-induced oxidative stress .
  • Hydrophobic Interactions : Molecular docking studies suggest that the compound interacts favorably with amyloid-beta peptides through hydrophobic interactions and hydrogen bonding, stabilizing the complex and inhibiting aggregation .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Alzheimer's Disease Models : In vivo studies using scopolamine-induced dementia models have shown that compounds similar to this compound significantly improve memory deficits at doses of 10 mg/kg and 20 mg/kg .
CompoundDose (mg/kg)Memory Improvement (%)
Compound 121045
Compound 122060
  • Antimicrobial Testing : A series of benzothiazole derivatives were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the derivative and strain tested .

Q & A

Q. Critical Parameters :

ParameterImpact
Solvent (ethanol vs. acetonitrile)Affects reaction kinetics and purity; acetonitrile improves solubility of aromatic intermediates .
Temperature (reflux vs. room temp)Higher temperatures (60–80°C) accelerate piperazine coupling but may degrade heat-sensitive groups .
Catalyst (POCl₃)Enhances electrophilicity of carbonyl groups but requires careful quenching to avoid hydrolysis .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=N stretch at ~1494 cm⁻¹, C–S–C at ~653 cm⁻¹) .
    • NMR : Confirms regiochemistry (e.g., aromatic proton splitting patterns in DMSO-d₆ at δ 6.7–8.17 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., LC-MS [M⁺] at m/z 379) .
  • Thermal Analysis : Determines melting points and stability (e.g., decomposition above 200°C suggests thermal sensitivity) .

Data Validation : Cross-referencing with crystallographic data (e.g., SHELXL-refined structures) ensures structural accuracy .

Basic: What are the key structural features influencing its reactivity?

Methodological Answer:

  • Heterocyclic Core : The benzothiazole and piperazine rings confer planar rigidity and basicity, respectively, affecting nucleophilic/electrophilic sites .
  • Chloro Substituent : Enhances electrophilicity at C6, enabling substitution reactions (e.g., Suzuki couplings) .
  • Piperazine Linker : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

Q. Structural Insights :

FeatureReactivity Impact
BenzothiazoleStabilizes aromatic π-π stacking in crystal lattices .
Chlorine at C6Directs regioselective modifications (e.g., SNAr reactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative SAR Studies : Systematically vary substituents (e.g., replace chloro with fluoro) and assay against standardized targets (e.g., Mycobacterium tuberculosis H37Rv) to isolate structure-activity relationships .
  • Assay Optimization : Use isothermal titration calorimetry (ITC) to quantify binding affinities, reducing false positives from fluorescence-based assays .
  • Meta-Analysis : Cross-reference PubChem bioactivity data with crystallographic results to identify confounding factors (e.g., solvent effects in IC₅₀ measurements) .

Example Conflict : Discrepancies in antimicrobial activity may arise from divergent bacterial strains or culture conditions .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

  • Weak Intermolecular Forces : Non-classical interactions (e.g., C–H···π, centroid distances ~3.7 Å) complicate density map interpretation; use SHELXL’s restraints for anisotropic displacement parameters .
  • Twinning : Common in benzothiazole derivatives due to planar stacking; apply TWINLAW in SHELXTL to deconvolute overlapping reflections .
  • Disorder : Piperazine rings may exhibit rotational disorder; refine using PART instructions and validate via R₁/Rw convergence metrics .

Toolchain : SHELXPRO for preprocessing and OLEX2 for visualization ensure reproducibility .

Advanced: How can computational methods guide pharmacological target identification?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., HIV-1 protease) based on crystallographic coordinates from related benzothiazoles .
  • MD Simulations : Analyze piperazine flexibility in aqueous environments (GROMACS) to predict binding kinetics .
  • QSAR Models : Train on datasets (e.g., ChEMBL) to prioritize analogs with optimized logP and polar surface area for blood-brain barrier penetration .

Validation : Compare predicted vs. experimental IC₅₀ values for lead compounds .

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